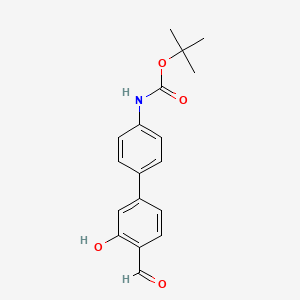
5-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 285.31 g/mol and a melting point of 140-142°C. 5-BOC-AFP-95 has been found to be an effective reagent for the synthesis of various compounds in organic chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. It is also used as a reagent in organic synthesis for the preparation of various compounds, such as aldehydes, ketones, and amines. 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has also been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is believed to act as a proton donor in the formation of aldehydes, ketones, and amines. It is also thought to act as a catalyst in the formation of various compounds from organic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not well understood. It has been shown to be an effective reagent for the synthesis of various compounds in organic chemistry, but its effects on the body are not known.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is easy to use and handle. It is also highly soluble in organic solvents, making it suitable for use in a variety of reactions. However, it is important to note that 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is a toxic compound and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95% in scientific research. It could be used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It could also be studied for its potential applications in biochemistry and physiology. Additionally, it could be used to synthesize various compounds from organic substrates, such as aldehydes, ketones, and amines. Further research could also be conducted to determine the biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-formylphenol, 95%.
Méthodes De Synthèse
5-(4-BOC-Aminophenyl)-2-formylphenol, 95% is synthesized through the reaction of 4-bromoacetanilide with formaldehyde in the presence of an acid catalyst. The reaction is conducted in a mixture of acetic acid and pyridine, followed by the addition of a base such as sodium hydroxide. The reaction is then heated to a temperature of 80-90°C for several hours. The product is then isolated and purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKAEPYRQINAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)

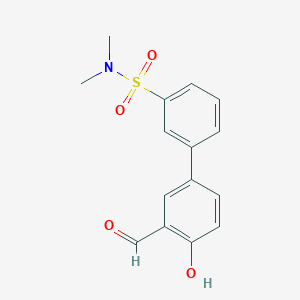


![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
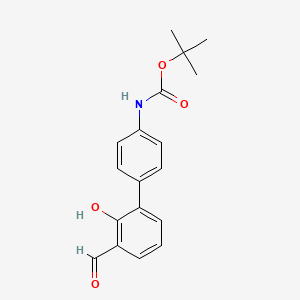
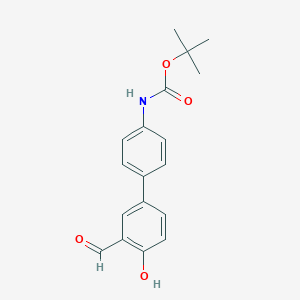
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

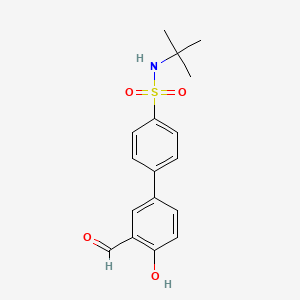
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)